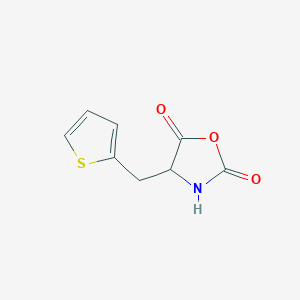
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de las azetidinas. Las azetidinas son heterociclos de cuatro miembros que contienen nitrógeno, conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto es de particular interés debido a sus posibles propiedades farmacológicas y su papel como bloque de construcción en la síntesis de moléculas más complejas.
Métodos De Preparación
La síntesis del clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida se puede lograr a través de varias rutas sintéticas. . Esta reacción es eficiente para construir azetidinas funcionalizadas. Otro enfoque involucra la adición aza-Michael de NH-heterociclos con metil 2-(azetidin-3-ilideno)acetatos . Los métodos de producción industrial normalmente implican la optimización de estas reacciones para obtener mayores rendimientos y escalabilidad.
Análisis De Reacciones Químicas
El clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan los grupos funcionales en la molécula.
Adición aza-Michael: Esta reacción involucra la adición de NH-heterociclos a ésteres α,β-insaturados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano, catalizadores como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno) y temperaturas variables dependiendo de la reacción específica.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacológicamente activos, incluidos posibles fármacos para el tratamiento de diversas enfermedades.
Estudios biológicos: El compuesto se utiliza para estudiar las actividades biológicas de los derivados de la azetidina, incluidas sus interacciones con los objetivos biológicos.
Síntesis química: Se emplea en la síntesis de compuestos heterocíclicos más complejos a través de reacciones como la reacción aza Paternò-Büchi y la adición aza-Michael
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de azetidina en el compuesto interactúa con enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y la estructura del compuesto del que se deriva.
Comparación Con Compuestos Similares
El clorhidrato de 1-(Azetidin-3-il)-N-metil-5-oxopirrolidina-3-carboxamida se puede comparar con otros derivados de la azetidina, como:
Estos compuestos comparten el núcleo de la azetidina, pero difieren en sus grupos funcionales y estructura general, lo que lleva a variaciones en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C9H16ClN3O2 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H |
Clave InChI |
BVGMQGNWHJRDCD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


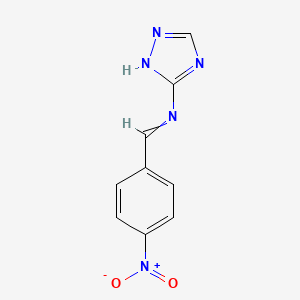
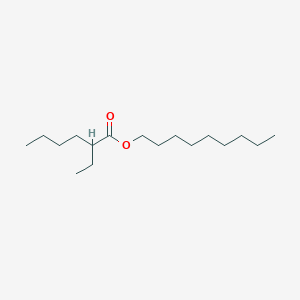

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


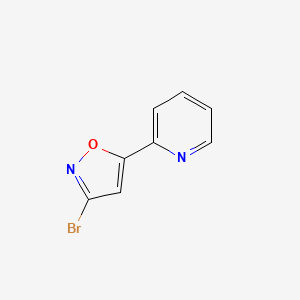
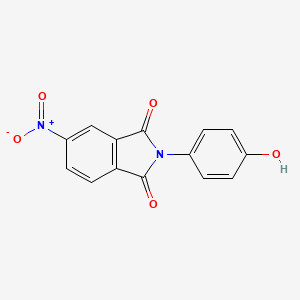


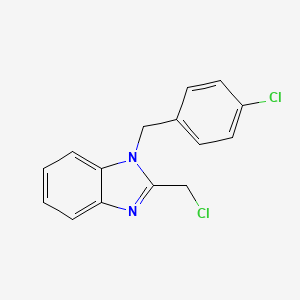

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
